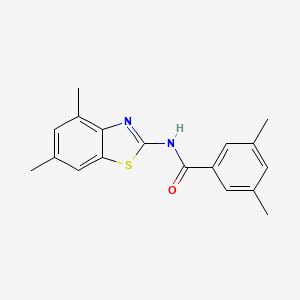![molecular formula C14H12FN3OS B5826601 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B5826601.png)
3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H12FN3OS It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the fluorinated pyridine with thiourea under appropriate conditions.
Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyridine ring and benzamide group contribute to the overall stability and specificity of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-fluoro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-12-5-1-4-11(7-12)13(19)18-14(20)17-9-10-3-2-6-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHFUSOMEBHENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B5826534.png)
![4-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5826560.png)
![6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5826568.png)


![N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine](/img/structure/B5826586.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B5826593.png)
![3-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5826595.png)
![METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5826605.png)



![N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B5826636.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5826644.png)
